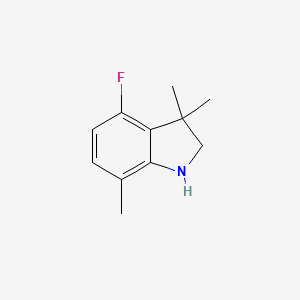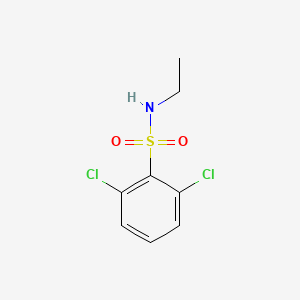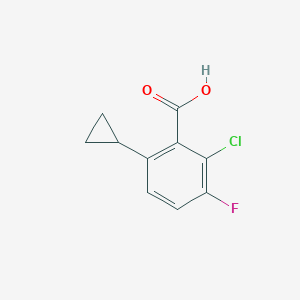![molecular formula C9H15NO2 B13327549 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13327549.png)
7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxymethyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound that features a unique structure combining a spiro ring system with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5,5-dimethyl-1-pyrroline N-oxide.
Addition Reaction: Pent-4-enylmagnesium bromide is added to the nitrone carbon.
Oxidation: The resulting compound is oxidized to form an alkenylnitrone.
Intramolecular Cycloaddition: An intramolecular 1,3-dipolar cycloaddition reaction occurs, forming an isoxazolidine ring.
Ring Opening: The isoxazolidine ring is then opened to yield the final product.
Industrial Production Methods: While specific industrial production methods for 7-(Hydroxymethyl)-2-azaspiro[4
Chemical Reactions Analysis
Types of Reactions: 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like methanesulfonyl chloride or PPh3-CBr4.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Methanesulfonyl chloride or PPh3-CBr4 are used for activating the hydroxyl group towards nucleophilic substitution.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various functional derivatives depending on the substituent introduced.
Scientific Research Applications
7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane
- 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
Comparison:
- Structural Differences: While similar in their spirocyclic structure, these compounds differ in the position and nature of substituents.
- Unique Properties: 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-1-one is unique due to its specific hydroxymethyl group positioning, which influences its reactivity and potential applications .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
8-(hydroxymethyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C9H15NO2/c11-6-7-1-2-9(5-7)3-4-10-8(9)12/h7,11H,1-6H2,(H,10,12) |
InChI Key |
MXLOOUYJRLQLPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2=O)CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-[4-(ethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13327480.png)
![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13327485.png)
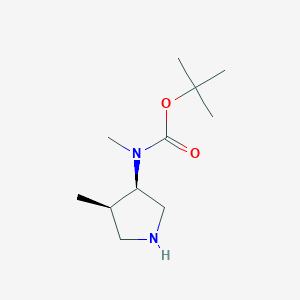
![2,5-Diazabicyclo[4.2.0]octane](/img/structure/B13327496.png)
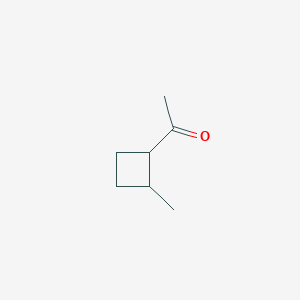
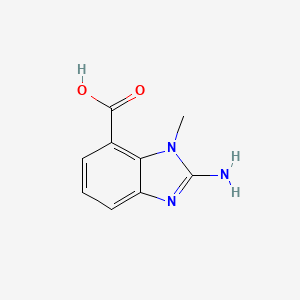
![Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
![2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13327508.png)
